Boc-Dap(ivDde)-OH
CAS No.:
Cat. No.: VC16558712
Molecular Formula: C21H34N2O6
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H34N2O6 |
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Molecular Weight | 410.5 g/mol |
IUPAC Name | (2S)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m0/s1 |
Standard InChI Key | CGBQVRIAZPSAGJ-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES | CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Boc-Dap(ivDde)-OH (C₂₂H₃₆N₂O₆) has a molecular weight of 448.54 g/mol . The Boc group protects the α-amine, while the ivDde group shields the β-amine, enabling selective deprotection. The ivDde moiety’s cyclohexylidene ring enhances stability against acidic conditions compared to conventional Dde groups, minimizing premature deprotection during synthesis .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1680–1720 cm⁻¹ correspond to the carbonyl groups of Boc and ivDde .
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NMR: The tert-butyl group of Boc appears as a singlet at δ 1.4 ppm, while the ivDde’s methyl groups resonate at δ 1.0–1.2 ppm .
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
Boc-Dap(ivDde)-OH is synthesized via Boc-SPPS on methylbenzhydrylamine (MBHA) resin :
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Resin Loading: MBHA resin (0.65 mmol/g) is pre-swollen in dimethylformamide (DMF).
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Coupling: Boc-Dap(ivDde)-OH (1.0 mmol) is activated with HATU (1.0 mmol) and DIEA (1.2 mmol) in DMF for 1 hour.
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Deprotection: The Boc group is removed with trifluoroacetic acid (TFA) for 90 seconds, exposing the α-amine for subsequent couplings .
Solution-Phase Synthesis
Alternative routes employ chemoselective ligation, where ivDde is removed with 2% hydrazine in DMF, followed by maleimide-thiol conjugation . This method avoids resin handling but requires precise stoichiometry to prevent side reactions.
Applications in Peptide Chemistry
Orthogonal Deprotection Strategies
The ivDde group is selectively cleaved with hydrazine, leaving the Boc group intact. This enables sequential functionalization:
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Step 1: Hydrazine (2% in DMF, 2 × 30 min) removes ivDde to expose the β-amine .
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Step 2: The β-amine reacts with 2-cyanoisonicotinamide (CINA) to form macrocyclic peptides via cysteine-click chemistry .
Bioconjugation
After Boc deprotection, the α-amine reacts with succinimidyl esters (e.g., NHS-maleimide) to form stable amide bonds. This is pivotal for ADC development, where cytotoxic payloads are attached to antibodies .
Comparative Analysis with Related Compounds
Key Observations:
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